(4-(4-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone
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Overview
Description
The compound “(4-(4-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone” is structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety . It has been evaluated as a competitive inhibitor of tyrosinase (TYR), an enzyme that plays multiple roles in pigmentation, UV radiation, and free radicals protection .
Synthesis Analysis
The synthesis of this compound involves the design and pharmacophore exploration of new small molecules . The precursor was obtained by a facile four-step synthetic approach .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of the 4-fluorobenzylpiperazine moiety . Docking analysis suggested its binding mode into Agaricus bisporus tyrosinase (AbTYR) and into modelled human TYR .Chemical Reactions Analysis
The compound has been evaluated for its inhibitory effects on Agaricus bisporus tyrosinase (AbTYR) . It has been found to be a competitive inhibitor .Scientific Research Applications
HIV-2 Inhibition
[(4-(4-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone and related β-carboline derivatives have shown selective inhibition of the HIV-2 strain. These compounds, including the 4-fluorophenyl variant, demonstrated effective inhibition with EC50 values comparable to nucleoside reverse transcriptase inhibitors like lamivudine and dideoxyinosine (Ashok et al., 2015).
Antimicrobial Activity
In a study on triazole analogues of piperazine, compounds including 4-fluorophenyl moieties on the piperazine ring showed significant inhibition of bacterial growth, highlighting their potential as antimicrobial agents (Nagaraj et al., 2018).
Anticancer and Antituberculosis Properties
Derivatives of (4-chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone, which are structurally related to the (4-(4-Fluorophenyl)piperazin-1-yl), have demonstrated significant anticancer and antituberculosis activities. Some tested compounds exhibited notable antituberculosis and anticancer activities (Mallikarjuna et al., 2014).
Serotonin Receptor Antagonism
The (4-fluorophenyl)piperazin-1-yl) derivatives have been identified as potent antagonists of serotonin 5-HT1A receptors. These compounds are promising for neuropsychiatric disorder studies due to their high affinity and selectivity (García et al., 2014).
Neuroprotective Effects
Aryloxyethylamine derivatives, including 4-fluorophenyl variants, have shown neuroprotective effects against glutamate-induced cell death and anti-ischemic activities in in vivo studies. These compounds are candidates for development as anti-ischemic stroke agents (Zhong et al., 2020).
Antagonism of NPBWR1 (GPR7)
Small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), structurally related to (4-(4-Fluorophenyl)piperazin-1-yl), have been synthesized and evaluated, demonstrating subnanomolar potencies in functional assays (Romero et al., 2012).
Tubulin Polymerization Inhibition
Compounds derived from tricyclic heterocycles including 4-phenylpiperazin-1-yl)methanones have shown potent inhibition of tubulin polymerization, offering a new avenue for the development of cancer therapeutics (Prinz et al., 2017).
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . ENTs are mostly ENT1-selective, but this compound has shown more selectivity towards ENT2 .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function . By inhibiting ENTs, this compound can potentially disrupt these pathways and their downstream effects.
Pharmacokinetics
The piperazine moiety, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of ENTs, leading to a disruption in nucleotide synthesis and the regulation of adenosine function . This can potentially lead to a variety of cellular effects, depending on the specific role of these pathways in different cell types.
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c1-23-16-15(3-2-8-19-16)17(22)21-11-9-20(10-12-21)14-6-4-13(18)5-7-14/h2-8H,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJZEKVOAFJKMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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